molecular formula C19H13F2N3O5 B3134890 3-pyridinyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate CAS No. 400084-68-6

3-pyridinyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate

Cat. No. B3134890
CAS RN: 400084-68-6
M. Wt: 401.3 g/mol
InChI Key: GVGAYTRUOLDALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific details on the synthetic route for this exact compound, it likely includes reactions such as Pd-catalyzed C-N cross-coupling . Researchers have designed and synthesized a series of related compounds based on the activity of indoles against various cancer cell lines . Further optimization and modification of the synthetic pathway may lead to more potent analogs.


Molecular Structure Analysis

The molecular structure of 3-pyridinyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate consists of a pyridine ring fused with a benzodioxole moiety. The difluoro substitution on the benzodioxole ring adds complexity. The carbamate group at the N-position further contributes to its overall structure .

Scientific Research Applications

Chemical Transformations and Derivative Synthesis

Synthesis of Dialkyl Pyridinecarboxylates as Calcium Channel Antagonists This study involved the synthesis of various pyridine derivatives, including structures similar to 3-pyridinyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate. These compounds were tested for their calcium channel antagonist activity, indicating their potential utility in pharmacology, particularly in cardiovascular therapeutics (Dagnino et al., 1987).

Imaging and Diagnostic Applications

Synthesis of Carbon-11-labeled CK1 Inhibitors for PET Radiotracers This research involved synthesizing derivatives of compounds structurally related to this compound, labeled with carbon-11. These compounds were developed as potential PET (Positron Emission Tomography) radiotracers for imaging in Alzheimer's disease, highlighting their potential application in diagnostic imaging (Gao et al., 2018).

Mechanism of Action

While specific details about the mechanism of action are not provided in the available literature, we can infer that this compound may interact with cellular targets. Given its structural features, it could potentially affect microtubule assembly, cell cycle progression, or apoptosis pathways. Further mechanistic studies are needed to elucidate its precise mode of action .

properties

IUPAC Name

pyridin-3-yl N-[1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxopyridin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O5/c20-19(21)28-15-6-5-12(9-16(15)29-19)11-24-8-2-4-14(17(24)25)23-18(26)27-13-3-1-7-22-10-13/h1-10H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGAYTRUOLDALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC(=O)NC2=CC=CN(C2=O)CC3=CC4=C(C=C3)OC(O4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-pyridinyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate
Reactant of Route 2
Reactant of Route 2
3-pyridinyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate
Reactant of Route 3
Reactant of Route 3
3-pyridinyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate
Reactant of Route 4
3-pyridinyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate
Reactant of Route 5
3-pyridinyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate
Reactant of Route 6
Reactant of Route 6
3-pyridinyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.